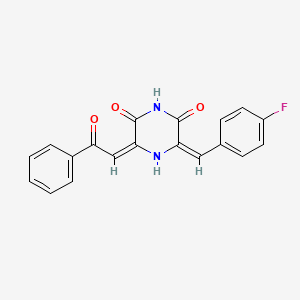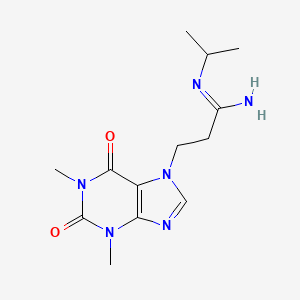
3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one is a complex organic compound with a unique bicyclic structure. It belongs to the class of diazabicyclo compounds, which are known for their interesting chemical properties and potential applications in various fields. The compound’s structure includes two phenyl groups and two methyl groups attached to a diazabicyclo nonane core, making it a subject of interest in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one typically involves a multi-step process. One common method starts with the condensation of benzaldehyde with acetone in the presence of ammonia to form the intermediate 1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonane. This intermediate is then methylated using methyl iodide under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the nitrogen atoms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical applications.
Scientific Research Applications
3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles or biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-3,7-diazabicyclo(3.3.1)nonane: Lacks the methyl groups present in the target compound.
3,7-Dimethyl-1,5-diazabicyclo(3.3.1)nonane: Lacks the phenyl groups.
3,7-Diazabicyclo(3.3.1)nonane: The parent compound without any substituents.
Uniqueness
3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both phenyl and methyl groups enhances its stability and makes it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of 3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo(331)nonan-9-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
4208-34-8 |
|---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3,7-dimethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H24N2O/c1-22-13-20(17-9-5-3-6-10-17)15-23(2)16-21(14-22,19(20)24)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
InChI Key |
SXWZIHPBPHHLQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CN(CC(C1)(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B11077617.png)
![15-methoxy-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one](/img/structure/B11077621.png)
![7-ethyl-5,8a-dinitro-3-phenyloctahydro-1H-1,5-ethanopyrano[3,4-c]pyridin-9-one](/img/structure/B11077628.png)
![1-[(2,2-dichlorocyclopropyl)methyl]-2-(thiophen-2-yl)-1H-benzimidazole](/img/structure/B11077630.png)
![1-[5-(4-Methylbenzyl)-4,5-dihydro-1,3-thiazol-2-yl]-4-(4-methylphenyl)piperazine](/img/structure/B11077644.png)
![8-benzyl-3-methyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one](/img/structure/B11077648.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate](/img/structure/B11077653.png)

![5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B11077667.png)

![3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11077678.png)
![3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11077681.png)
